

Diethyl Iodomethylphosphonate: A Comprehensive Technical Guide to its Reactivity and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	DIETHYL IODOMETHYLPHOSPHONATE
Cat. No.:	B080390

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl iodomethylphosphonate is a versatile organophosphorus reagent of significant interest in organic synthesis and medicinal chemistry. Its reactivity, primarily centered around the electrophilic iodomethyl group and the nucleophilic phosphonate oxygen, enables its participation in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core reactivity of **diethyl iodomethylphosphonate**, including its synthesis, stability, and key reactions such as the Michaelis-Arbuzov reaction, Horner-Wadsworth-Emmons olefination, and various nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are presented to serve as a comprehensive resource for researchers in the field.

Physicochemical Properties and Stability


Diethyl iodomethylphosphonate is a colorless to pale yellow liquid that should be stored in a cool, dark place under an inert atmosphere to prevent decomposition. It is sensitive to light and incompatible with strong oxidizing agents.^[1] While generally stable under normal conditions, prolonged exposure to heat or moisture can lead to degradation.^[2]

Table 1: Physicochemical Properties of **Diethyl Iodomethylphosphonate**

Property	Value	Reference
CAS Number	10419-77-9	
Molecular Formula	C ₅ H ₁₂ IO ₃ P	
Molecular Weight	278.03 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	112-114 °C @ 1 mmHg	[1]
Purity	≥98%	
Storage Temperature	2-8 °C	

Synthesis of Diethyl Iodomethylphosphonate

The primary method for the synthesis of **diethyl iodomethylphosphonate** is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an excess of diiodomethane. The reaction proceeds via an S_N2 attack of the phosphorus atom on one of the iodine atoms, followed by the dealkylation of the resulting phosphonium salt by the iodide ion.

[Click to download full resolution via product page](#)

Caption: Michaelis-Arbuzov reaction for the synthesis of **diethyl iodomethylphosphonate**.

Experimental Protocol: Synthesis of Diethyl Iodomethylphosphonate via the Michaelis-Arbuzov Reaction

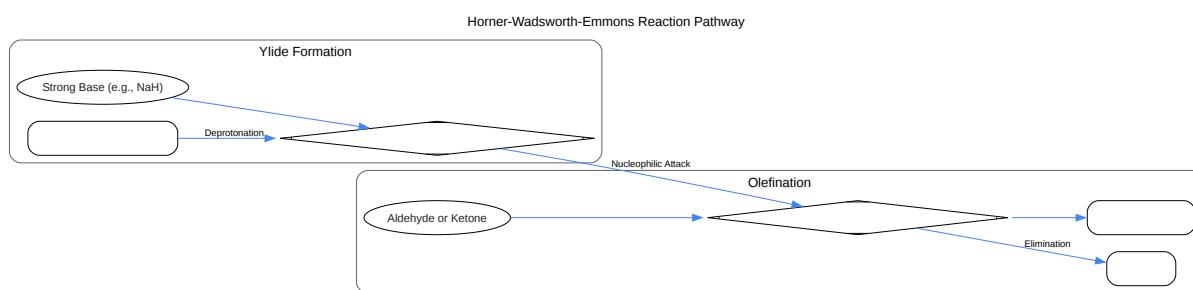
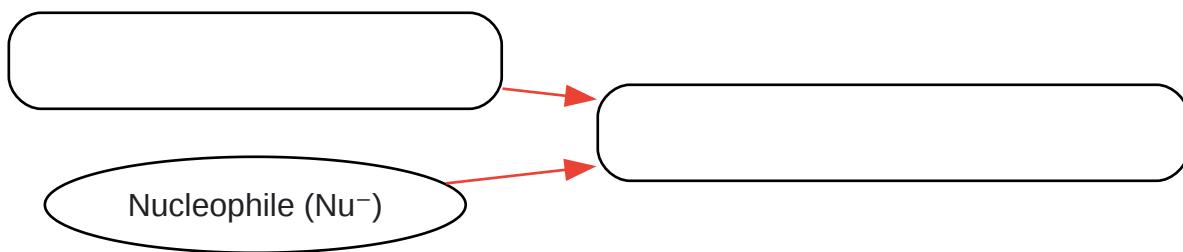
Materials:

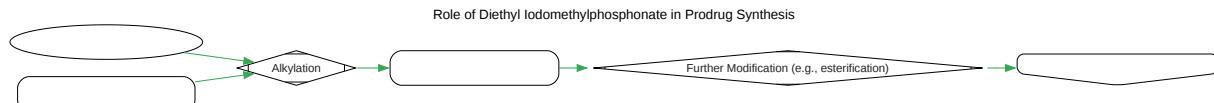
- Triethyl phosphite
- Diiodomethane
- Anhydrous toluene
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphite (1.0 eq).
- Add an excess of diiodomethane (3.0 eq) to the flask.
- Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by ^{31}P NMR spectroscopy.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess diiodomethane and the ethyl iodide byproduct under reduced pressure using a rotary evaporator.
- The crude product is then purified by vacuum distillation to yield **diethyl iodomethylphosphonate** as a colorless to pale yellow liquid.

Quantitative Data:



While specific yield data for this exact reaction is not readily available in the cited literature, similar Arbuzov reactions for the synthesis of other phosphonates report yields typically ranging from 70-90%.^[3]


Key Reactions and Reactivity

The reactivity of **diethyl iodomethylphosphonate** is dominated by two main features: the electrophilic nature of the carbon atom in the iodomethyl group and the ability of the phosphonate group to stabilize an adjacent carbanion.

Nucleophilic Substitution Reactions

The carbon-iodine bond in **diethyl iodomethylphosphonate** is susceptible to nucleophilic attack, making it a valuable reagent for introducing the diethylphosphonomethyl moiety into a variety of molecules.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. forskning.ruc.dk [forskning.ruc.dk]
- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Diethyl Iodomethylphosphonate: A Comprehensive Technical Guide to its Reactivity and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080390#diethyl-iodomethylphosphonate-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com